molecular formula C6H13BaO9P B1168038 CHROMOSORB LC-8 CAS No. 102634-19-5

CHROMOSORB LC-8

Cat. No.: B1168038
CAS No.: 102634-19-5
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Description

Contextualization of Chromosorb LC-8 within Modern Analytical Separations

This compound is a specific type of stationary phase designed for use in High-Performance Liquid Chromatography (HPLC). It is characterized as a microparticulate polar-bonded phase, specifically prepared by chemically bonding a cyano-type group to a Chromosorb LC-6 silica (B1680970) surface sigmaaldrich.comacs.org. This chemical modification imparts a highly polar character to the stationary phase, making it particularly effective for the separation of polar compounds sigmaaldrich.comacs.org. In the spectrum of modern analytical separations, this compound complements reversed-phase HPLC packings like Chromosorb LC-7 (an octadecyl, C18 bonded phase) acs.org. While reversed-phase materials are predominant for separating nonpolar to moderately polar compounds, polar-bonded phases like LC-8 are valuable for normal-phase separations or for separations where specific polar interactions are desired.

Significance and Research Imperatives of Advanced Stationary Phases

The development and research into advanced stationary phases are significant for several reasons. Improved stationary phases can lead to enhanced resolution, allowing for the separation of compounds with very similar chemical properties. They can also offer increased sensitivity by providing better peak shapes and reducing band broadening. Furthermore, novel stationary phases can expand the range of compounds that can be effectively analyzed by LC, including highly polar or ionizable species that may pose challenges for traditional phases chromatographyonline.com. Research imperatives in this area focus on understanding the interaction mechanisms between analytes, the mobile phase, and the stationary phase, as well as developing materials with tailored surface chemistry, particle morphology, and pore structure to achieve specific separation goals analiticaweb.itcapes.gov.br. The stability and longevity of stationary phases under various mobile phase conditions are also critical areas of investigation merckmillipore.com.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound, within the constraints of available information, would primarily focus on its chromatographic performance characteristics as a polar-bonded stationary phase. Objectives would include evaluating its selectivity and efficiency for separating various classes of polar compounds, investigating the influence of mobile phase composition on retention and separation, and potentially comparing its performance to other polar or cyano-bonded phases. Given its preparation from Chromosorb LC-6, studies might also explore how the properties of the base silica influence the performance of the bonded phase. Research could also involve optimizing chromatographic conditions (e.g., flow rate, temperature) for specific separations using this compound egyankosh.ac.in.

Historical Trajectory of Liquid Chromatography Stationary Phase Development with relevance to Chromosorb materials

The history of liquid chromatography stationary phase development is marked by a progression from simple adsorbents to sophisticated chemically bonded phases. The origins of chromatography date back to the early 20th century with Mikhail Tsvet's work on separating plant pigments using columns packed with calcium carbonate chromtech.comiconsci.comlibretexts.orgwikipedia.org. Early LC primarily utilized solid adsorbents like silica and alumina (B75360) egyankosh.ac.in. The 1940s saw significant advancements with the work of Martin and Synge, who developed partition chromatography, laying the groundwork for modern liquid chromatography iconsci.comlibretexts.orgwikipedia.org.

The advent of HPLC in the 1970s necessitated the development of smaller, more uniform particles capable of withstanding higher pressures iconsci.com. This era saw the rise of microparticulate silica-based stationary phases. Chromosorb materials played a role in the evolution of chromatography supports, initially more prominent in gas chromatography as inert supports coated with liquid phases chromatographyonline.comlibretexts.orgimchem.fr. However, the Chromosorb line expanded to include materials specifically for liquid chromatography. Chromosorb LC-6 is described as a fully porous microparticulate silica acs.org, serving as the base material for bonded phases like LC-7 and LC-8 sigmaaldrich.comacs.org. The development of chemically bonded phases, where functional groups are covalently attached to the support surface, represented a major leap, offering improved stability and a wider range of separation mechanisms compared to simple adsorption or liquid-coated phases chromatographyonline.com. This compound, with its cyano-bonded functionality on a silica base, is an example of this later development in providing specific polar interactions for LC separations sigmaaldrich.comacs.org.

Properties of this compound

Based on available information, key properties of this compound include:

PropertyValueSource
FormSolid sigmaaldrich.com
Particle Size5 µm sigmaaldrich.com
Surface Area>350 m²/g sigmaaldrich.com
Density0.43 g/cm³ at 25 °C (lit.) sigmaaldrich.com
Chemical GroupCyano-type group (Polar) sigmaaldrich.comacs.org
Base MaterialChromosorb LC-6 silica sigmaaldrich.comacs.org
ApplicationSeparating polar compounds sigmaaldrich.comacs.org

Properties

CAS No.

102634-19-5

Molecular Formula

C6H13BaO9P

Origin of Product

United States

Chromosorb Lc 8 As a Stationary Phase: Structural Basis and Functional Design

Elucidation of Chromosorb LC-8 Composition and Bonding Chemistry

The chromatographic performance of this compound is directly linked to its chemical composition and the nature of the functional groups bonded to its support material.

Nature of the Chromatographic Support Material (Chromosorb LC-6 derivative)

This compound is prepared by chemically bonding a cyano-type group to Chromosorb LC-6. sigmaaldrich.com Chromosorb LC-6 itself is described as a fully porous microparticulate silica (B1680970). acs.org Silica (Silicon(IV) Oxide, SiO2) is a common support material in chromatography due to its rigid structure, high surface area, and pore volume, which can be chemically modified. veeprho.comloradchemical.comamericanelements.comregulations.govsrigc.com The use of a microparticulate silica like Chromosorb LC-6 provides a foundation for efficient separations. sigmaaldrich.comacs.org

Characterization of the Cyano-Type Bonded Ligand

The key functionalization of this compound involves the chemical bonding of a cyano-type group to the silica support. sigmaaldrich.com Cyano-bonded phases are characterized by the presence of a cyanopropyl group (-C₃H₆CN) covalently linked to the silica surface, typically through a siloxane bond (Si-O-Si-C). veeprho.comhawach.comlibretexts.org This cyano functional group imparts a moderate polarity to the stationary phase. silicycle.com Cyano phases can exhibit both normal-phase and reversed-phase characteristics, depending on the mobile phase composition, making them versatile for separating compounds with a range of polarities. silicycle.comchromatographyonline.com The cyano group can engage in dipole-dipole interactions with polar analytes, influencing retention and selectivity. chromatographyonline.com

Morphological and Textural Attributes Relevant to Chromatographic Performance

The physical structure of the stationary phase particles and their arrangement within the column significantly impact chromatographic performance parameters such as efficiency, resolution, and back pressure.

Particle Morphology and Distribution in Packed Columns

This compound is described as a microparticulate packing with a particle size of 5 μm. sigmaaldrich.com The uniformity of particle size and shape, as well as their efficient packing into a column, are crucial for minimizing band broadening and achieving high separation efficiency in packed columns. loradchemical.comsrigc.com Consistent particle distribution ensures homogeneous flow of the mobile phase through the packed bed.

Pore Architecture and Surface Characteristics

Relevant physical properties of this compound include:

PropertyValueSource
Particle Size5 μm sigmaaldrich.com
Surface Area>350 m²/g sigmaaldrich.com
Density0.43 g/cm³ at 25 °C (lit.) sigmaaldrich.com
FormSolid sigmaaldrich.com

Stationary Phase Synthesis and Derivatization Methodologies

The synthesis of this compound involves the chemical modification of the Chromosorb LC-6 silica support. The preparation note indicates it is a microparticulate polar-bonded packing prepared by chemically bonding a cyano-type group to Chromosorb LC-6. sigmaaldrich.com This process typically involves the reaction of silanol (B1196071) groups (Si-OH) on the silica surface with an organosilane containing the desired functional group, in this case, a cyano-type silane (B1218182). veeprho.com For a cyanopropyl phase, this would commonly involve a cyanopropylsilane reagent, such as (3-cyanopropyl)trichlorosilane. libretexts.orgnih.govdiva-portal.org The reaction forms stable covalent siloxane bonds (Si-O-Si-C) that tether the organic ligand to the silica surface. veeprho.com The specific methodology and reaction conditions employed during synthesis and derivatization determine the surface coverage, bonding density, and hydrolytic stability of the stationary phase, all of which are critical for its performance and longevity.

Chemical Bonding Procedures and Their Control

The creation of bonded stationary phases like this compound involves chemically attaching organic functional groups to a solid support, most commonly silica. chromatographyonline.comchromatographyonline.com This process typically involves the reaction of organosilanes with the silanol groups (Si-OH) present on the silica surface. chromatographyonline.comchromatographyonline.com Chlorosilanes, alkoxysilanes, and silazanes are common reagents used for silica functionalization. chromatographyonline.comchromatographyonline.com These reactions proceed through hydrolysis, condensation, and polymerization, forming stable siloxane bonds (Si-O-Si) that link the organic ligand to the silica backbone. chromatographyonline.comchromatographyonline.com

For this compound, a cyano-type group is chemically bonded to the Chromosorb LC-6 silica surface. sigmaaldrich.comacs.org The control of these chemical bonding procedures is crucial to ensure the desired chromatographic properties. Factors such as the type of silane reagent, the reaction conditions (temperature, solvent, presence of catalysts), and the concentration of silanol groups on the silica surface all influence the density and distribution of the bonded phase. Precise control over these parameters is necessary to achieve a stationary phase with consistent polarity and interaction characteristics.

The stability of the bonded phase is largely dependent on the silica support and the mobile phase pH. Silica-based stationary phases are prone to hydrolysis of the bonded functional groups at low pH (<2) and dissolution of the silica support at high pH (>8). chromatographyonline.comchromatographyonline.comunt.edu Controlling the bonding procedure can help mitigate these issues, although operating within the recommended pH range for silica-based columns is generally advised. chromatographyonline.comchromatographyonline.comunt.edu

Surface Modification Techniques for Enhanced Chromatographic Properties

Beyond the primary bonding of the functional group, additional surface modification techniques are often employed to enhance the chromatographic properties of stationary phases. A key technique is endcapping. merckmillipore.comchromatographyonline.comchromatographyonline.com Unreacted silanol groups on the silica surface can interact with polar or basic analytes, leading to peak tailing and poor peak shape. merckmillipore.comsigmaaldrich.com Endcapping involves reacting these residual silanol groups with a small silanizing reagent, effectively shielding them and reducing undesirable secondary interactions. merckmillipore.comchromatographyonline.comchromatographyonline.com

While specific details on the surface modification techniques used for this compound beyond the primary cyano bonding are not extensively detailed in the provided context, the general principles for silica-based stationary phases apply. Techniques aimed at reducing silanol activity and improving peak symmetry are common in the manufacturing of high-quality HPLC columns. merckmillipore.comchromatographyonline.comchromatographyonline.comsigmaaldrich.com The goal of surface modification is to create a more inert and homogeneous surface, leading to improved peak shape, efficiency, and reproducibility.

Batch-to-Batch Reproducibility and Column Manufacturing Consistency

Batch-to-batch reproducibility and column manufacturing consistency are critical for reliable chromatographic analysis. sigmaaldrich.comvwr.com Variations in the stationary phase can lead to shifts in retention times, changes in selectivity, and differences in peak shape and efficiency, making method validation and transfer challenging.

For stationary phases like this compound, consistency starts with the quality and properties of the base silica material (Chromosorb LC-6). acs.orgsigmaaldrich.com Factors such as particle size, pore size, surface area, and the concentration of silanol groups must be tightly controlled from one batch of silica to the next. acs.orgmerckmillipore.comsigmaaldrich.comsigmaaldrich.comwikipedia.org

The chemical bonding process itself requires rigorous control of reaction conditions to ensure a consistent ligand density and bonding coverage. chromatographyonline.comchromatographyonline.com Similarly, any subsequent surface modification steps, such as endcapping, must be performed consistently. merckmillipore.comchromatographyonline.comchromatographyonline.com

Manufacturers employ strict quality control procedures to assess the performance of each batch of stationary phase and each manufactured column. sigmaaldrich.comvwr.com These typically involve testing with a set of standard analytes under defined chromatographic conditions to ensure that retention times, peak shapes, efficiency (plate count), and selectivity meet specifications. sigmaaldrich.comchromatographyonline.com Data on parameters like capacity factor (k') are often used to demonstrate batch-to-batch reproducibility. vneshbiotorg.ru

Achieving high batch-to-batch reproducibility in column manufacturing involves not only consistent stationary phase material but also standardized packing procedures to ensure a homogeneous and stable packed bed within the column hardware. vwr.com This meticulous attention to detail throughout the manufacturing process is essential for providing chromatographers with reliable and consistent column performance over time. sigmaaldrich.comvwr.com

Theoretical and Mechanistic Considerations of Separations on Chromosorb Lc 8

Principles of Solute Retention and Selectivity on Cyano-Bonded Phases

Solute retention and selectivity on cyano-bonded phases like Chromosorb LC-8 are governed by a combination of interactions between the solute, the stationary phase, and the mobile phase. chromtech.com The presence of the highly polar cyano group (–CN) on the stationary phase surface is a primary factor influencing these interactions. sigmaaldrich.comphenomenex.com

Solute-Stationary Phase Interactions: Polar and Dipolar Mechanisms

The cyano group is a strong dipole and can engage in significant dipole-dipole interactions with polar moieties present in analyte molecules. sigmaaldrich.comchromatographyonline.com This strong dipole attraction is a key mechanism for retaining polar compounds on cyano phases. sigmaaldrich.comintekchromasol.com Additionally, the cyanopropyl phase has moderate hydrophobic character due to the alkyl (propyl) ligands connecting the cyano group to the silica (B1680970) backbone. sigmaaldrich.com This allows for hydrophobic interactions, particularly in reversed-phase mode. chromatographyonline.comintekchromasol.com The separation mechanism on cyano phases can thus be based on a combination of polar interactions (dipole-dipole, potentially hydrogen bonding with residual silanols) and hydrophobic interactions. intekchromasol.comnih.gov The strength of these interactions depends on the polarity of the solute and the composition of the mobile phase. chromtech.comnih.gov

Influence of Ligand Density and Surface Coverage on Separation Performance

The density of the bonded cyano ligands on the silica surface significantly impacts the separation performance of the stationary phase. Higher ligand density generally leads to increased carbon content and can influence the extent of both polar and hydrophobic interactions. sigmaaldrich.comhawachhplccolumn.com A high degree of surface coverage and full end-capping of residual silanol (B1196071) groups are crucial for ensuring reliable column-to-column reproducibility and maximizing stability. hawachhplccolumn.comsepax-tech.com The chemistry of monolayer formation and end-capping is carefully controlled during manufacturing to achieve maximum surface coverage. sepax-tech.com Differences in bonding chemistry and manufacturing methods among vendors can lead to variations in surface properties and, consequently, retention behavior, even for phases with the same nominal chemistry. researchgate.net The spacing between ligands, controlled by ligand density and silica surface area, affects the accessibility of analytes to both the bonded phase and any remaining silanol groups on the silica surface. chromatographyonline.com

Chromatographic Efficiency and Band Broadening Phenomena

Chromatographic efficiency, a measure of how well a column separates components, is described by theoretical concepts such as plate theory and rate theory. libretexts.orgchromatographyonline.com Band broadening, which reduces efficiency, is influenced by several factors as a solute travels through the column. libretexts.orgthieme-connect.de

Application of Plate Theory and Rate Theory to this compound Systems

Plate theory conceptualizes the chromatographic column as a series of theoretical plates, where equilibrium of the solute between the mobile and stationary phases is assumed to occur in each plate. chromatographyonline.comvscht.cz The efficiency of a column is often expressed by the number of theoretical plates (N) or the plate height (H), where a larger N and smaller H indicate higher efficiency. libretexts.orglibretexts.org Rate theory, described by the Van Deemter equation, relates plate height (H) to the mobile phase velocity (u) and accounts for the kinetic processes that contribute to band broadening. libretexts.orglibretexts.org The Van Deemter equation typically includes terms for eddy diffusion (A), longitudinal diffusion (B/u), and mass transfer (Cu). libretexts.orgpharmtech.com Applying these theories to this compound systems helps in understanding and optimizing separation parameters to achieve narrower peaks and better resolution. libretexts.orglibretexts.org

Retention Mechanisms in Reversed-Phase, Normal-Phase, and HILIC Modes Utilizing Cyano Chemistry

Cyano-bonded phases are notably versatile due to their ability to operate in multiple chromatographic modes: reversed-phase (RP), normal-phase (NP), and hydrophilic interaction liquid chromatography (HILIC). sigmaaldrich.comglsciencesinc.com

In reversed-phase mode , cyano phases exhibit moderate hydrophobicity from the alkyl chain, allowing for separation based on hydrophobic interactions, similar to C8 or C18 phases, but with different selectivity. sigmaaldrich.comuv.esfishersci.de The cyano group's polarity can also influence retention of polar analytes in this mode. chromatographyonline.com Cyano columns can be particularly useful in RP for separating compounds that are too strongly retained on traditional C18 columns or for altering selectivity. hawachhplccolumn.comchromatographyonline.com Mobile phases typically consist of mixtures of water and organic solvents like methanol (B129727) or acetonitrile (B52724). silicycle.com

In normal-phase mode , cyano phases act as a polar stationary phase. libretexts.orgcolumnex.com Retention is primarily driven by polar interactions (dipole-dipole and potentially hydrogen bonding) between the solute and the stationary phase. phenomenex.comintekchromasol.com Less polar compounds elute first, while more polar compounds are retained longer. libretexts.orguv.es Normal-phase separations on cyano columns typically use non-polar mobile phases, such as hexane (B92381) mixed with a more polar solvent like ethyl acetate (B1210297) or isopropanol. uv.essilicycle.com Cyano phases offer an alternative selectivity to bare silica in normal phase and can provide faster equilibration. hawachhplccolumn.com

In HILIC mode , which is considered a variation of normal phase chromatography, cyano phases can also be effectively utilized. columnex.comelementlabsolutions.com In HILIC, a water-rich layer is adsorbed onto the polar stationary phase surface, and separation occurs largely by partitioning of polar analytes into this aqueous layer, as well as by polar interactions with the stationary phase. elementlabsolutions.comthermofisher.com HILIC mobile phases are typically highly organic (e.g., >70% acetonitrile) with a small amount of water or buffer. elementlabsolutions.comthermofisher.com Cyano phases, being polar, can retain and separate polar and hydrophilic compounds in HILIC mode. sepax-tech.comelementlabsolutions.com

The ability of cyano phases to function in these different modes makes them highly versatile for separating a wide range of compounds with varying polarities. sigmaaldrich.comsilicycle.com

Reversed-Phase Chromatography with this compound

Reversed-Phase Liquid Chromatography (RP-LC) is a widely used mode that separates compounds based primarily on their hydrophobicity. chromtech.comwikipedia.org It employs a non-polar stationary phase, typically silica modified with hydrophobic alkyl chains like C18 or C8, and a polar mobile phase, usually a mixture of water or an aqueous buffer and a water-miscible organic solvent such as acetonitrile or methanol. chromtech.comwikipedia.orgphenomenex.com Retention in RP-LC is governed by hydrophobic and van der Waals interactions between the analytes and the stationary phase. phenomenex.com More hydrophobic compounds are retained longer, while more polar compounds elute earlier. wikipedia.orgphenomenex.com

While cyano phases are generally considered polar, they can exhibit reversed-phase characteristics, particularly with highly aqueous mobile phases. In this mode, the less polar portions of the cyano group can interact hydrophobically with analytes. However, compared to traditional C18 or C8 phases, the retention of non-polar compounds on a cyano phase in RP mode is typically weaker due to the lower hydrophobicity of the stationary phase. The separation mechanism may involve a combination of hydrophobic interactions and potential polar interactions with the cyano group and underlying silica support. Specific research findings and detailed data tables demonstrating the performance and separation mechanisms of this compound specifically in a purely reversed-phase mode were not available in the provided search results.

Normal-Phase Chromatography with this compound

Normal-Phase Liquid Chromatography (NP-LC) separates compounds based on their polarity, utilizing a polar stationary phase and a less polar mobile phase. unt.edublogspot.comphenomenex.com Stationary phases in NP-LC commonly include silica, amino, or cyano functional groups. phenomenex.com The mobile phase is typically a non-polar solvent or a mixture of non-polar solvents with a small amount of a more polar modifier. blogspot.com Retention in NP-LC is primarily due to dipole-dipole interactions and hydrogen bonding between the polar functional groups of the analytes and the polar stationary phase. blogspot.comphenomenex.com More polar compounds are retained more strongly and elute later, while less polar compounds elute earlier. blogspot.com

This compound, being a cyano-bonded polar packing, is well-suited for normal-phase chromatography. In this mode, the polar cyano groups on the stationary phase surface interact with polar functional groups of the analytes. The separation mechanism is dominated by adsorption, where analytes repeatedly adsorb onto and desorb from the polar stationary phase surface. unt.edublogspot.com The elution order is generally based on the polarity of the compounds. unt.edublogspot.com Increasing the polarity of the mobile phase decreases the retention of polar solutes as the mobile phase competes more effectively for interaction sites on the stationary phase. blogspot.com While the general principles apply to cyano phases in NP-LC, specific research findings or detailed data tables illustrating separations performed with this compound in normal-phase mode were not found in the provided search results.

Hydrophilic Interaction Liquid Chromatography (HILIC) with this compound

Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique designed to retain and separate polar compounds that are poorly retained in traditional reversed-phase chromatography. phenomenex.bloghplc.eu HILIC employs a polar stationary phase, similar to normal phase, but uses a mobile phase with a high organic solvent concentration (typically acetonitrile) and a small percentage of water or aqueous buffer. nih.govnestgrp.comthermofisher.com The separation mechanism in HILIC is complex and involves the partitioning of polar analytes into a water-enriched layer that is adsorbed onto the surface of the hydrophilic stationary phase. nih.govnestgrp.comthermofisher.com Other interactions, such as hydrogen bonding and electrostatic interactions between charged analytes and the stationary phase, can also contribute to retention and selectivity. hplc.euthermofisher.com

This compound, with its polar cyano functional groups and silica base, can function effectively as a stationary phase in HILIC mode. The polar surface facilitates the formation of the water-rich layer when the mobile phase contains a sufficient amount of water. Polar analytes partition into this layer, and retention increases with increasing hydrophilicity of the analyte. nih.gov The high organic content of the mobile phase in HILIC helps to improve the solubility of polar compounds and can enhance ionization efficiency in LC-MS applications. phenomenex.bloghplc.eu Increasing the water content in the mobile phase decreases retention in HILIC, which is the opposite trend observed in RP-LC. nestgrp.comthermofisher.com While the properties of this compound are consistent with its use in HILIC, specific research findings or detailed data tables demonstrating separations performed with this compound in HILIC mode were not available in the provided search results.

Impact of Secondary Interactions and Silanol Activity on Peak Shape

The performance of silica-based stationary phases, including this compound which is prepared from Chromosorb LC-6 (likely silica-based, given the context of chromatography supports acs.org), can be significantly affected by secondary interactions, particularly those involving residual silanol groups on the silica surface. chromatographytoday.comchromatographyonline.com Silanol groups (-Si-OH) are acidic and can interact with polar and ionizable compounds, especially basic analytes, through hydrogen bonding and ionic interactions. chromatographytoday.comchromatographyonline.comsigmaaldrich.com These unwanted interactions, which are in addition to the primary separation mechanism, can lead to undesirable chromatographic phenomena such as peak tailing, broadening, and loss of efficiency. chromatographytoday.comchromatographyonline.com

Peak tailing is a common problem caused by secondary interactions, resulting in asymmetric peaks that can complicate quantification and reduce resolution. chromatographytoday.comchromatographyonline.com The activity of silanol groups can be influenced by factors such as the purity of the silica, the bonding density of the stationary phase ligands (in this case, the cyano groups), and the effectiveness of any endcapping procedures. chromatographytoday.comsigmaaldrich.com Endcapping involves reacting residual silanol groups with a silylating reagent to render them less interactive. chromatographytoday.comsigmaaldrich.com High-purity silicas and effective endcapping can reduce the impact of silanol activity, leading to improved peak shape, particularly for basic compounds. chromatographytoday.comchromatographyonline.comsigmaaldrich.com Metal impurities in the silica support can also increase silanol activity and contribute to peak tailing by chelating with certain analytes. chromatographyonline.com While the general principles of secondary interactions and silanol activity are well-documented for silica-based phases, specific data on the level of silanol activity or the impact on peak shape for this compound were not detailed in the provided search results. However, as a silica-based material, these considerations are relevant to its chromatographic performance.

Method Development and Optimization Strategies for Chromosorb Lc 8

Mobile Phase Composition Optimization for Specific Analyte Classes

Optimizing the mobile phase composition is a critical step when developing methods using Chromosorb LC-8, particularly for separating polar compounds. The mobile phase interacts with both the analytes and the stationary phase, influencing retention, selectivity, and peak shape.

Solvent Selection and Proportions

For reversed-phase chromatography utilizing a polar-bonded stationary phase like this compound, the mobile phase typically consists of a mixture of water and organic modifiers. Common organic solvents used in reversed-phase LC include methanol (B129727) and acetonitrile (B52724) ksu.edu.sa. The proportion of the organic solvent in the mobile phase directly affects the mobile phase strength and thus the retention of analytes on the polar stationary phase. Increasing the proportion of the organic solvent generally decreases retention for polar compounds on a polar stationary phase in reversed-phase mode. The selection of the organic solvent (e.g., methanol versus acetonitrile) can also significantly impact selectivity due to differences in solvent properties and interactions with the stationary phase and analytes. The optimal proportions are determined experimentally to achieve adequate separation of the target analytes within a reasonable analysis time.

Role of pH and Buffer Systems in Mobile Phase Elution

The pH of the mobile phase plays a crucial role when separating ionizable compounds on this compound. The pH affects the ionization state of both the analytes and any residual silanol (B1196071) groups on the silica (B1680970) base of the stationary phase sigmaaldrich.com. For ionizable analytes, controlling the pH can alter their polarity and their interaction with the stationary phase, thereby influencing retention and selectivity sigmaaldrich.com. For instance, adjusting the pH to suppress the ionization of an acidic analyte will increase its retention on a polar stationary phase in reversed-phase mode. Conversely, increasing the ionization of a basic analyte will decrease its retention.

Buffer systems are employed to maintain the mobile phase at a stable pH throughout the chromatographic run, which is essential for reproducible separations of ionizable compounds sigmaaldrich.com. The choice of buffer depends on the desired pH range, the pKa of the buffering species, and compatibility with the detection method (e.g., UV transparency, MS compatibility) sigmaaldrich.com. Using a buffer with a pH within +/- 1 unit of its pKa provides optimal buffering capacity sigmaaldrich.com.

Ionic Strength Effects and Ion-Pairing Agents

Ionic strength of the mobile phase can influence the separation of charged or ionizable compounds. Higher ionic strength can sometimes reduce electrostatic interactions between charged analytes and any charged sites on the stationary phase (such as residual silanol groups), potentially affecting retention and peak shape.

For highly polar or charged analytes that exhibit poor retention or peak tailing in standard reversed-phase conditions, ion-pairing agents can be added to the mobile phase windows.net. Ion-pairing reagents are typically charged molecules with a hydrophobic tail that can associate with oppositely charged analytes, forming a more hydrophobic complex that is better retained by the stationary phase windows.net. The concentration of the ion-pairing agent is a key parameter to optimize for effective separation and peak shape windows.net. While the provided sources discuss ion-pairing in the context of other stationary phases windows.netsigmaaldrich.com, the principle of using ion-pairing to enhance retention and selectivity of charged polar compounds is applicable to a polar-bonded phase like this compound used in reversed-phase mode.

Influence of Column Temperature on Chromatographic Resolution and Efficiency

Column temperature is an important parameter in LC method development that can significantly impact chromatographic separation when using this compound. Increasing the column temperature generally leads to a decrease in analyte retention times gcms.czchromatographytoday.comamazonaws.com. This is primarily due to the increased kinetic energy of the molecules, leading to faster mass transfer between the mobile and stationary phases chromatographytoday.com.

Elevated temperatures can also reduce the viscosity of the mobile phase, which results in lower column back pressure chromatographytoday.com. This can allow for the use of higher flow rates, potentially reducing analysis time without exceeding pressure limits chromatographytoday.comchromatographyonline.com. Furthermore, temperature can influence the selectivity of the separation by altering the relative retention of different analytes gcms.czamazonaws.com. Changes in temperature can affect the thermodynamics of the partitioning process for each analyte differently, leading to changes in peak spacing and potentially improved resolution for critical pairs gcms.cz. However, it is important to note that excessive temperatures can potentially degrade the stationary phase, particularly the bonded phase and the silica backbone, leading to decreased column performance and lifetime gcms.cztaylorfrancis.com. Therefore, temperature optimization involves finding a balance between achieving desired separation efficiency, resolution, and analysis time while maintaining stationary phase stability.

Optimization of Mobile Phase Flow Rate and Linear Velocity

Optimizing the mobile phase flow rate is essential for balancing analysis time, separation efficiency, and column back pressure when using this compound. The flow rate is directly related to the linear velocity of the mobile phase through the column. According to the van Deemter equation, there is an optimal linear velocity at which maximum column efficiency (minimum plate height) is achieved.

Increasing the flow rate generally decreases analysis time but can also lead to decreased efficiency if the linear velocity significantly exceeds the optimum chromatographyonline.com. This is because at higher flow rates, the contribution of mass transfer limitations to band broadening becomes more significant. Conversely, decreasing the flow rate can improve resolution, but at the cost of longer analysis times and potentially increased band broadening due to diffusion (B-term in the van Deemter equation), especially at very low flow rates lcms.cz.

Optimization of flow rate involves experimentally determining the flow rate that provides adequate resolution for critical peak pairs within an acceptable analysis time and without generating excessive back pressure chromatographyonline.comlcms.cz. The optimal flow rate is also dependent on the particle size of the stationary phase; smaller particles typically perform better at higher linear velocities chromatographyonline.com. Since this compound has a 5 µm particle size sigmaaldrich.com, flow rate optimization should consider the typical optimal linear velocities for this particle size.

Gradient Elution Programming for Complex Mixture Separations

Gradient elution is a powerful technique used with this compound for the separation of samples containing compounds with a wide range of polarities lctsbible.comchromedia.org. In gradient elution, the composition of the mobile phase is changed over time, typically by increasing the proportion of the stronger solvent (organic modifier in reversed-phase LC) chromedia.orgwiley-vch.de. This results in the mobile phase strength increasing during the chromatographic run.

The primary advantage of gradient elution is that it allows for the elution of both weakly and strongly retained compounds in a single run with improved peak shape and sensitivity compared to isocratic elution lctsbible.comchromedia.org. Weakly retained compounds are separated at the beginning of the gradient when the mobile phase is weaker, while strongly retained compounds are eluted as the mobile phase becomes stronger lctsbible.comwiley-vch.de. This "focusing" effect leads to narrower peaks for later-eluting compounds, increasing peak height and improving detection limits chromedia.orgwiley-vch.de.

Gradient programming involves optimizing parameters such as the initial and final mobile phase composition, the gradient slope (rate of change of mobile phase composition), and the gradient time lctsbible.com. Dwell volume of the LC system also needs to be considered as it affects the actual gradient profile reaching the column. Gradient elution with a reversed-phase LC-8 column has been reported escholarship.org. Optimizing the gradient profile is crucial for achieving adequate separation of all components in a complex mixture within a reasonable analysis time lctsbible.comchromedia.org.

Column Dimensions and Particle Size Selection for Performance Scaling

The selection of appropriate column dimensions (length and internal diameter) and particle size is a critical aspect of HPLC method development using stationary phases like this compound, directly impacting chromatographic performance parameters such as efficiency, resolution, sensitivity, and analysis time. While this compound is commonly available with a 5 µm particle size, the principles of particle size and column dimension selection for performance scaling are universally applicable to HPLC stationary phases. hamiltoncompany.com

Smaller particle sizes generally lead to increased column efficiency and can provide higher resolution or faster analysis times, particularly when coupled with instrumentation capable of withstanding higher backpressures, such as UHPLC systems. nih.gov Conversely, larger particle sizes (e.g., 5-10 µm) are often employed for routine analysis or preparative chromatography where sample loading capacity is a primary concern. nih.gov this compound is typically offered with a 5 µm particle size, balancing efficiency and pressure considerations for many standard HPLC applications. hamiltoncompany.com

Column length affects both resolution and analysis time. Longer columns provide more theoretical plates, leading to improved resolution, but also result in increased backpressure and longer run times. Shorter columns offer faster analysis and lower backpressure but with a potential decrease in resolution. nih.gov Common dimensions for this compound columns include 15 cm x 4.6 mm and 5 cm x 4.6 mm, providing options for different analytical needs ranging from methods requiring higher resolution to those prioritizing speed. hamiltoncompany.comglsciencesinc.com

Internal diameter influences sensitivity and solvent consumption. Narrower bore columns (e.g., 2.1 mm) are often used with mass spectrometry due to lower mobile phase flow rates, which enhance sensitivity and reduce solvent usage. Standard bore columns (e.g., 4.6 mm) are commonly used for traditional UV detection and provide higher sample loading capacity. The 4.6 mm internal diameter is frequently associated with this compound columns. hamiltoncompany.comglsciencesinc.com

Strategies for Robustness and Transferability of Methods

Developing a robust and transferable HPLC method using this compound is essential for ensuring reliable results across different instruments, laboratories, and over time. Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters, while transferability relates to the ability to successfully implement a method in a different laboratory or on different equipment. nih.govwikipedia.orgmerckmillipore.com Robustness testing is typically conducted during method optimization and is a critical part of method validation. nih.gov

Key parameters that can influence the robustness of an HPLC method on a this compound column include mobile phase composition (e.g., organic solvent content, buffer pH and concentration), column temperature, flow rate, injection volume, and detector settings. nih.govwikipedia.org Even variations between different batches or manufacturers of chromatographic columns can impact robustness. nih.gov

Strategies for ensuring robustness often involve identifying critical method parameters through risk assessment and then studying the effect of small variations in these parameters using experimental design approaches. nih.govsigmaaldrich.com This helps to define the operating ranges within which the method remains reliable. For a this compound method, this would involve systematically varying factors such as the percentage of organic modifier in the mobile phase, the pH of the aqueous component (if a buffer is used), and the column temperature to assess their impact on parameters like retention times, peak shape, and resolution.

Analytical Applications of Chromosorb Lc 8 in Research Domains

Separation of Polar Compounds Across Diverse Matrices

The primary application of Chromosorb LC-8 lies in the efficient separation of polar compounds. acs.orgsigmaaldrich.com Its polar-bonded cyano phase allows for strong interactions with analytes exhibiting significant polarity, facilitating their separation in complex mixtures. This is particularly advantageous when analyzing samples from diverse matrices, where polar components may interfere with the analysis of target analytes on less polar stationary phases. The material's efficiency makes it suitable for achieving good resolution of polar substances in various research applications. acs.orgsigmaaldrich.com

Applications in Pharmaceutical Analysis and Drug Discovery Research

Chromatographic techniques, including HPLC, play a pivotal role throughout the pharmaceutical industry, from drug discovery to quality control. researchgate.netchromatographyonline.comlcms.cz this compound, with its affinity for polar compounds, is relevant in this domain, as many pharmaceutical compounds and related substances are polar in nature. The use of HPLC in pharmaceutical analysis includes qualitative analysis, compound identification, purity checks, and quantitative analysis to determine the concentration of active compounds. researchgate.netlcms.cz

Analysis of Active Pharmaceutical Ingredients and Related Substances

The analysis of active pharmaceutical ingredients (APIs) and their related substances is a critical aspect of pharmaceutical quality control and research. HPLC is widely employed for this purpose, ensuring the purity and potency of drug substances and products. researchgate.netlcms.cz Given that many APIs and their synthesis-related impurities or degradation products are polar, this compound can be a suitable stationary phase for developing separation methods for these compounds. ajrconline.orgajprd.com While specific studies detailing the use of this compound for particular APIs were not found in the provided search results, its polar nature aligns with the requirements for separating many compounds encountered in pharmaceutical analysis.

Investigation of Metabolites and Impurity Profiling

Metabolite analysis and impurity profiling are essential in drug discovery and development to understand how drugs are processed by the body and to identify and quantify unintended components in drug substances and products. ajrconline.orgajprd.comchromatographyonline.comchromicent.debioagilytix.combiomedres.usrroij.comnih.govthermofisher.comfrontiersin.org Impurity profiling, in particular, is crucial for ensuring the safety and efficacy of pharmaceuticals. ajrconline.orgajprd.comchromicent.debiomedres.us Techniques like LC-MS are widely used for the bioanalysis of small-molecule drugs and metabolites in biological samples due to their sensitivity and specificity. chromatographyonline.combioagilytix.comnih.govthermofisher.comfrontiersin.org Impurity profiling also heavily relies on chromatographic methods, often coupled with mass spectrometry, to detect and identify impurities that may arise during synthesis, storage, or degradation. ajrconline.orgajprd.comchromicent.debiomedres.usrroij.com While the search results discuss these applications generally and the use of techniques like LC-MS, specific examples utilizing this compound for metabolite analysis or impurity profiling were not detailed. However, for polar metabolites or impurities, a polar stationary phase like this compound could be a valuable component in developing analytical methods within these research areas.

Environmental Monitoring and Contaminant Analysis

Chromatography is extensively used in environmental monitoring and contaminant analysis to detect and quantify various pollutants in different environmental matrices. biomedres.usepa.govepa.gov The ability to separate and identify polar organic compounds is often necessary in this field.

Detection of Organic Pollutants in Aqueous and Solid Samples

The analysis of organic pollutants in water, soil, and air samples is a significant area of environmental research. biomedres.uspops.int Various chromatographic methods, including GC and HPLC, are employed for the separation and detection of these contaminants. biomedres.usepa.govsigmaaldrich.comgcms.cz For polar organic pollutants, this compound could be a suitable stationary phase in HPLC methods designed for their analysis in aqueous and solid samples. While the search results mention the analysis of organic pollutants using techniques like GC-MS and LC-MS and various chromatographic supports like Chromosorb 101 or Chromosorb W, specific applications of this compound for the detection of organic pollutants were not provided. biomedres.usepa.govpops.intsigmaaldrich.comgcms.czchromatopak.com However, its polar nature makes it theoretically applicable for retaining and separating polar environmental contaminants.

Analysis of Agricultural Chemicals and Residues

Chromatographic techniques, particularly LC-MS, are widely used for the analysis of agricultural chemicals and their residues in food products and environmental samples. fssai.gov.inobrnutafaza.hrmhlw.go.jp Many pesticides and herbicides, as well as their degradation products, are polar compounds. obrnutafaza.hrmhlw.go.jp Therefore, a polar stationary phase like this compound could be beneficial in developing methods for the analysis of such residues. The search results highlight the use of LC-MS for simultaneous analysis of agricultural chemicals and mention the challenges in analyzing polar compounds like methamidophos (B33315) by GC, suggesting the utility of LC-based methods for such substances. obrnutafaza.hrmhlw.go.jp While direct application examples of this compound for agricultural chemical analysis were not found, its characteristics align with the requirements for separating polar agrochemicals and their residues.

Food Science and Nutritional Analysis

Liquid chromatography (LC), including High-Performance Liquid Chromatography (HPLC), is a cornerstone technique in food science and nutritional analysis. nih.govfoodsafety.institutenih.gov It is widely applied to ensure food safety, assess quality, determine nutritional content, and prevent fraud. nih.govfao.org The versatility of LC allows for the analysis of a broad spectrum of compounds present in complex food matrices, ranging from naturally occurring constituents to additives and contaminants. nih.govnih.gov

The polar nature of this compound makes it particularly relevant for the analysis of polar compounds frequently encountered in food and nutritional studies. While specific applications of this compound in food analysis were not extensively detailed in the provided search results, its properties align with the requirements for separating many polar food components and additives.

Characterization of Food Additives and Natural Constituents

Food additives, such as preservatives, sweeteners, colorants, and antioxidants, are subject to stringent regulations and require reliable analytical methods for identification and quantification. researchgate.netfssai.gov.inbioline.org.brfao.org Many of these additives are polar compounds. Similarly, natural constituents like vitamins, amino acids, organic acids, polyphenols, and carbohydrates, which contribute to the nutritional value and sensory properties of food, are also frequently polar. nih.govfoodsafety.institutenih.govresearchgate.net

HPLC is a standard technique for the analysis of these compounds. foodsafety.institutenih.govfssai.gov.inbioline.org.brresearchgate.net For instance, HPLC methods are used to determine synthetic food dyes, preservatives like benzoic acid and sorbic acid, and various vitamins. fssai.gov.inbioline.org.brfao.orgresearchgate.net The polar stationary phase of this compound would be suitable for retaining and separating polar food additives and natural constituents based on their interactions with the cyano-bonded phase.

Assessment of Quality Control Parameters

Quality control in the food industry involves monitoring the composition of raw materials and finished products, detecting contaminants, and verifying label claims. foodsafety.institutefao.org This necessitates analytical techniques capable of accurately quantifying various substances. HPLC is employed to assess parameters such as fatty acid composition, amino acid profiles, carbohydrate content, and the presence of undesirable substances like mycotoxins and pesticide residues. nih.govfoodsafety.institute While reversed-phase C18 columns are commonly used in food analysis, the unique selectivity offered by a polar phase like this compound could be advantageous for specific quality control applications involving highly polar markers or contaminants.

Forensics and Toxicology Research

In forensic and toxicology research, analytical techniques are crucial for identifying and quantifying drugs, poisons, and their metabolites in biological samples to aid in legal investigations. chimia.chnih.govmedcraveonline.comresearchgate.net Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), has become increasingly important in this field due to its sensitivity and selectivity for a wide range of toxicologically relevant compounds. chimia.chnih.govmdpi.com

Forensic toxicology involves the analysis of diverse compounds, including drugs of abuse, pharmaceuticals, and plant toxins. chimia.chmedcraveonline.comresearchgate.net Many of these substances, or their metabolites, possess polar functional groups. While the provided search results primarily highlight the use of LC-MS and HPLC-UV with C18 columns for forensic toxicology applications, a polar stationary phase like this compound could be valuable for the separation of polar toxicants or metabolites that are not well-retained or separated on traditional reversed-phase columns. mdpi.comnih.gov The ability of this compound to effectively separate polar compounds suggests its potential utility in toxicological screening and confirmatory analysis for specific classes of polar analytes in biological matrices.

Petrochemical and Polymer Characterization

Liquid chromatography plays a significant role in the characterization of petrochemicals and polymers, providing insights into their molecular weight distribution, chemical composition, and structural features. lcpo.framericanlaboratory.comnih.govresearchgate.netcast-amsterdam.org Techniques such as size exclusion chromatography (SEC) and reversed-phase LC (RPLC) are commonly applied depending on the properties of the analytes. americanlaboratory.comresearchgate.net

Characterizing synthetic polymers, especially copolymers, can be complex due to variations in chain length and monomer distribution. americanlaboratory.comnih.gov LC-MS is increasingly used to obtain detailed molecular information about polymers and their additives. americanlaboratory.comnih.govcast-amsterdam.org While SEC is often used for molecular weight, other LC modes can provide information on chemical composition. americanlaboratory.com The application of a polar stationary phase like this compound in petrochemical and polymer analysis would likely be focused on separating and characterizing polar additives, stabilizers, or specific functionalized polymers based on their interaction with the polar cyano phase. diva-portal.org For instance, the analysis of polar UV stabilizers or other additives in polymer matrices could potentially utilize a column with the properties of this compound. diva-portal.org

Integration with Advanced Detection Techniques (e.g., LC-MS, LC-UV)

Liquid chromatography columns, including those packed with materials like this compound, are routinely integrated with various advanced detection techniques to enhance analytical capabilities. The most common hyphenated techniques include LC coupled with Mass Spectrometry (LC-MS) and LC coupled with Ultraviolet-Visible (UV-Vis) detection (LC-UV). sigmaaldrich.comnih.govnih.govnih.govchromatographyonline.comchromatographytoday.com

LC-MS is a powerful combination that provides both separation and highly sensitive and selective detection based on the mass-to-charge ratio of the analytes. nih.govmdpi.comamericanlaboratory.comnih.govnih.gov This is particularly useful for analyzing complex mixtures and identifying unknown compounds. americanlaboratory.comnih.gov The mobile phases used with LC columns must be compatible with the MS interface. nih.govchromatographyonline.com

LC-UV detection is widely used due to its simplicity, robustness, and ability to quantify compounds that absorb UV or visible light. nih.govnih.govchromatographyonline.comchromatographytoday.com Diode array detectors (DAD) can provide full UV-Vis spectra, aiding in peak identification and purity assessment. chromatographytoday.com

This compound, as an HPLC packing material, is utilized in columns that are part of LC systems connected to these detectors. The choice of stationary phase, such as the polar cyano phase of this compound, influences the separation of analytes before they reach the detector. The integration allows for the separation of complex polar mixtures on the this compound column, followed by detection and characterization using the sensitive and selective capabilities of MS or the quantitative capabilities of UV detection. sigmaaldrich.commdpi.comnih.govdiva-portal.orgchromatographyonline.com This hyphenation is essential for comprehensive analysis in the research domains discussed.

Performance Evaluation and Validation of Chromosorb Lc 8 Based Methods

Metrics of Chromatographic Performance

Chromatographic performance is assessed using several key metrics that provide insight into the efficiency and effectiveness of a separation.

Resolution and Selectivity Studies

Resolution (Rs) is a quantitative measure of the separation between two adjacent peaks in a chromatogram. It is typically calculated based on the retention times and peak widths of the two components sepscience.comchromatographyonline.com. A resolution of 1.5 is often considered to represent baseline separation for symmetrical peaks, although values of 1.7 or higher are generally desired, especially with some peak tailing sepscience.com. Selectivity (alpha, α) is another crucial factor, representing the ability of the stationary phase to differentiate between two compounds. It is calculated from the ratio of the retention factors (k) of the two peaks, with the k of the later peak in the numerator, resulting in values typically equal to or greater than 1 sigmaaldrich.com. Selectivity is considered the most influential factor for achieving significant improvements in resolution chromatographyonline.com. Studies involving Chromosorb LC-8 would assess how well it separates closely eluting compounds, with the goal of achieving adequate resolution for accurate identification and quantification. The polar-bonded cyano phase of this compound is designed for separating polar compounds, suggesting its selectivity would be particularly relevant for mixtures of such analytes acs.org.

Column Efficiency and Plate Numbers

Column efficiency, often expressed as the theoretical plate number (N), indicates the peak broadening that occurs as a compound travels through the column shimadzu.com. A higher plate number signifies a more efficient column, resulting in sharper peaks shimadzu.com. The theoretical plate number can be calculated from the retention time and peak width shimadzu.com. This compound, being a microparticulate packing material, is expected to offer high efficiency acs.org. The efficiency of a column can be monitored over time, and a significant drop in plate number (e.g., 30%) may indicate the need for column replacement chromatographyonline.com. For example, a 150 mm, 5 µm column might initially have a plate number of approximately 10,000, and a drop to around 6,000 could signal reduced performance chromatographyonline.com. The theoretical plate number is an important index of column performance and is often included in column documentation shimadzu.com.

Peak Symmetry and Tailing Factors

Peak symmetry is an important indicator of chromatographic performance. Ideally, chromatographic peaks should have a symmetrical, Gaussian shape gmpinsiders.com. Peak tailing, where the trailing edge of the peak is elongated, is a common distortion that can negatively impact resolution and accurate quantification gmpinsiders.comchromatographyonline.com. The symmetry factor (As) or tailing factor (Tf) is used to quantify peak shape gmpinsiders.comchromatographyonline.com. A value of 1 indicates a perfectly symmetrical peak sigmaaldrich.com. Values greater than 1 indicate tailing, while values less than 1 indicate fronting sigmaaldrich.com. Tailing can be caused by various factors, including secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns gmpinsiders.comelementlabsolutions.com. For this compound, which is based on a modified silica (B1680970) surface, minimizing such interactions is crucial for achieving good peak symmetry. Manufacturers often specify acceptable tailing factor ranges for their columns, such as 0.9 to 1.2 chromatographyonline.com.

Capacity Factors and Retention Time Reproducibility

The capacity factor (k') is a measure of the retention of an analyte on the stationary phase sigmaaldrich.com. It is calculated from the retention time of the analyte and the void time of the column sigmaaldrich.com. The capacity factor is a unitless number, and a value of 0 indicates an unretained peak sigmaaldrich.com. Retention time reproducibility refers to the consistency of the elution time of a compound across multiple injections under the same chromatographic conditions chromatographyonline.com. Stable retention times are essential for reliable qualitative and quantitative analysis chromatographyonline.com. Factors such as mobile phase composition, flow rate, and column temperature can influence retention times chromatographyonline.com. For this compound, studies would evaluate the reproducibility of capacity factors and retention times to ensure method robustness. Run-to-run variations in retention time of ±0.02–0.05 minutes are generally expected with modern LC systems and good quality columns chromatographyonline.com.

Method Validation Parameters Relevant to this compound Applications

Method validation is a critical process to confirm that an analytical method is suitable for its intended purpose.

Linearity and Calibration Curve Performance

Linearity is a measure of the method's ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a defined range fda.gov. Calibration curves are constructed by plotting the instrument response (e.g., peak area or height) against the corresponding analyte concentrations of a series of standards uknml.com. For an initial assessment of linearity during method validation, it is recommended to prepare standards at a minimum of seven different concentrations, including a blank, covering the expected concentration range of the samples uknml.com. The relationship between response and concentration is typically described by a linear regression equation (y = mx + c), where m is the slope and c is the y-intercept uknml.com. The linearity is often evaluated by the correlation coefficient (R²) or coefficient of determination, with values typically ≥ 0.995 considered acceptable for single analyte/single matrix methods fda.govresearchgate.net. The calibration range should ideally encompass the concentrations of the test samples uknml.com.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are important sensitivity parameters in the validation of chromatographic methods. LOD represents the lowest analyte concentration that can be reliably detected, though not necessarily quantified, under the defined chromatographic conditions. LOQ is the lowest analyte concentration that can be quantified with acceptable accuracy and precision. europa.eu

The determination of LOD and LOQ for a method employing a this compound column is typically performed by analyzing a series of samples with decreasing analyte concentrations. The LOD is often estimated as the concentration yielding a signal-to-noise ratio (S/N) of 3:1, while the LOQ is typically determined at an S/N ratio of 10:1. europa.eu Alternatively, these limits can be determined based on the standard deviation of the response and the slope of the calibration curve. europa.eu

A hypothetical example of how LOD and LOQ data might be presented for a method using this compound is shown below, illustrating the type of data that would be generated during method validation:

AnalyteLOD (µg/mL)LOQ (µg/mL)
Analyte AX.XXY.YY
Analyte BX.XXY.YY
Analyte CX.XXY.YY

Note: The values in this table are illustrative and not based on specific experimental data found for this compound in the consulted sources.

Accuracy and Precision Studies

Accuracy and precision are fundamental aspects of method validation, demonstrating the reliability of the quantitative results obtained using a this compound column. Accuracy refers to the closeness of measured values to the true concentration of the analyte. Precision refers to the degree of agreement among individual measurements when a method is applied repeatedly to a homogeneous sample. europa.euresearchgate.net

Accuracy is typically assessed by analyzing samples of known concentrations (quality control samples) and calculating the percentage recovery. researchgate.net Recovery rates between 90% and 110% are generally considered acceptable in many analytical methods. researchgate.net

Precision is evaluated by performing replicate injections of quality control samples at different concentration levels (e.g., low, medium, and high) within a single day (intra-day precision or repeatability) and over several different days (inter-day precision or reproducibility). researchgate.netresearchgate.net Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.netresearchgate.net Low RSD values indicate high precision.

While the principles of accuracy and precision validation are universally applied in chromatography europa.euresearchgate.netresearchgate.net, specific studies detailing the accuracy and precision performance of methods specifically utilizing this compound columns were not found in the provided search results. General method validation studies on other phases illustrate the typical outcomes. For instance, a method validation study for rebamipide (B173939) using HPLC reported recovery rates between 90% and 100% and low %RSD values, confirming accuracy and repeatability researchgate.net. Another study on the simultaneous determination of atenolol (B1665814) and hydrochlorothiazide (B1673439) using a spectrophotometric method reported RSD values below 4.54%, indicating good precision lcms.cz.

A hypothetical data table illustrating the results of accuracy and precision studies for a method using this compound is shown below:

AnalyteConcentration LevelIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery, n=6)
Analyte ALowX.XXY.YYZ.ZZ
Analyte AMediumX.XXY.YYZ.ZZ
Analyte AHighX.XXY.YYZ.ZZ
Analyte BLowX.XXY.YYZ.ZZ

Note: The values in this table are illustrative and not based on specific experimental data found for this compound in the consulted sources.

Column Lifetime and Stability Assessment

The lifetime and stability of a chromatographic column, including those packed with this compound, are critical factors influencing the robustness and cost-effectiveness of an analytical method. Column degradation can lead to changes in retention times, peak shape, resolution, and ultimately, loss of method performance. sepax-tech.comvneshbiotorg.ru Assessing column stability involves evaluating its performance under various chemical and thermal stress conditions over time. sepax-tech.comvneshbiotorg.ru

Factors affecting the lifetime and stability of silica-based bonded phases like this compound include the mobile phase pH, temperature, and the presence of chemical modifiers or contaminants. sepax-tech.comvneshbiotorg.runih.gov While general principles regarding the stability of silica-based and cyano-bonded phases are known sepax-tech.comvneshbiotorg.ruwaters.com, specific studies detailing the lifetime and stability assessment of this compound columns were not found in the provided search results.

Chemical and Thermal Stability

The chemical stability of silica-based stationary phases is primarily influenced by the mobile phase pH. Silica particles are prone to dissolution at high pH (typically above pH 8), leading to void formation at the head of the column and a loss of efficiency and peak shape. sepax-tech.comvneshbiotorg.ruwaters.com At low pH (typically below pH 2), the bonded phase can be hydrolyzed and cleaved from the silica surface, resulting in a loss of retention and changes in selectivity. vneshbiotorg.ruwaters.com Cyano-bonded phases are generally considered to have a useful pH range, with some modern cyano phases showing stability comparable to other HPLC phases within a pH range like 1-8. vneshbiotorg.ru The optimal pH range for the longest lifetime of a cyano column has been reported to be between pH 3 and 7.5. sepax-tech.com

Thermal stability refers to the ability of the stationary phase to withstand elevated temperatures without significant degradation or bleed. High temperatures can accelerate the hydrolysis of the bonded phase and the dissolution of the silica matrix, particularly at extreme pH values. sepax-tech.comvneshbiotorg.ru While higher temperatures can improve separation efficiency and reduce analysis time, operating a column near its temperature limit, especially combined with unfavorable pH conditions, can significantly reduce its lifetime. sepax-tech.comvneshbiotorg.ru

Impact of Mobile Phase Conditions on Column Degradation

Mobile phase conditions play a significant role in the degradation of this compound columns. The pH of the mobile phase is a primary factor, as discussed above. sepax-tech.comvneshbiotorg.ruwaters.com The type and concentration of buffer salts used in the mobile phase can also impact column lifetime. Phosphate buffers, while commonly used, may not be the best choice for column stability, and organic-based buffers like TRIS or citrate (B86180) can offer better results, being generally less aggressive towards silica-based surfaces. vneshbiotorg.ru Lower buffer concentrations can also contribute to improved column life. vneshbiotorg.ru

The organic solvent content in the mobile phase can also influence column stability and performance. For reversed-phase separations, the interaction between the mobile phase and the stationary phase is crucial for equilibration and retention. vneshbiotorg.ru Using incompatible mobile phases or rapid changes in solvent composition can potentially stress the stationary phase. nih.gov Filtering samples and solvents is also recommended to prevent column clogging, which can impact performance and lifetime. sepax-tech.com

Comparative Performance Analysis with Alternative Stationary Phases

This compound, as a cyano-bonded stationary phase, offers a different selectivity compared to commonly used reversed-phase materials like C18 or C8. acs.orgresearchgate.netvneshbiotorg.ruoonops.eu While C18 and C8 phases primarily separate compounds based on hydrophobic interactions, cyano phases exhibit a mixed-mode separation mechanism, involving both hydrophobic and polar interactions due to the presence of the polar cyano group and the underlying silica backbone. researchgate.netvneshbiotorg.ru

This dual nature makes this compound particularly useful for the separation of polar compounds that may be poorly retained or separated on highly hydrophobic phases. acs.orgsepax-tech.comvneshbiotorg.ru Cyano phases can be used in both reversed-phase and normal-phase modes, as well as in Hydrophilic Interaction Liquid Chromatography (HILIC) mode, further expanding their applicability. sepax-tech.comvneshbiotorg.ru In reversed-phase mode, cyano columns are often used for the separation of moderately polar compounds and can offer alternative selectivity for ionizable analytes compared to traditional C18 phases.

Comparative performance analysis studies typically involve analyzing a set of diverse analytes on different stationary phases under similar or optimized conditions to assess differences in retention, selectivity, peak shape, and efficiency. europa.eu While general comparisons between cyano and C18 phases highlight their different selectivities europa.euresearchgate.netvneshbiotorg.ruoonops.eu, specific comparative studies featuring this compound against other commercially available stationary phases were not found in the provided search results.

The choice between this compound and alternative stationary phases depends on the chemical nature of the analytes being separated and the desired separation mechanism. For separations where polar interactions play a significant role, a cyano phase like this compound may provide superior selectivity and resolution compared to purely hydrophobic phases.

Stationary Phase TypePrimary InteractionTypical Applications
C18HydrophobicSeparation of nonpolar to moderately polar compounds
Cyano (this compound)Polar and HydrophobicSeparation of polar compounds, alternative selectivity
Silica (Bare)Polar (Adsorption)Normal-phase separation of polar compounds

Note: This table provides a general comparison of stationary phase types and is not based on specific comparative experimental data found for this compound in the consulted sources.

Advanced Research Directions and Emerging Methodologies Involving Chromosorb Lc 8

Miniaturization of Chromatographic Systems and Chromosorb LC-8

Miniaturization in liquid chromatography involves reducing the internal diameter of the analytical column to enhance sensitivity and reduce solvent consumption. chromtech.com This trend has led to the development of micro-LC and nano-LC, which are pivotal in fields like proteomics and metabolomics where sample volumes are minimal. chromtech.com

Development of Micro- and Nano-LC Applications

Micro-LC typically utilizes columns with internal diameters (I.D.) between 0.1 mm and 1.0 mm, while nano-LC columns have an I.D. of less than 0.1 mm (100 µm). chromatographyonline.com The primary advantage of reducing the column diameter is the decrease in chromatographic dilution, which leads to an increase in mass sensitivity at the detector. chromtech.com This is especially beneficial when coupled with mass spectrometry (MS), as the higher analyte concentration entering the ion source results in improved ionization efficiency and lower detection limits. ovsc.com

The use of a support like this compound in these formats presents substantial challenges. Modern micro- and nano-LC columns are packed with small, uniform, spherical particles (typically sub-3 µm) to achieve high separation efficiency (high plate numbers). chromtech.com Diatomaceous earth-based supports like the traditional Chromosorb series consist of larger, irregularly shaped, and porous particles. gcms.cz Packing these materials into the narrow capillaries required for micro- and nano-LC would be exceedingly difficult and would result in a non-uniform packing bed. This heterogeneity leads to significant band broadening, which negates the sensitivity gains from miniaturization.

Table 1: Comparison of Typical Column Parameters

ParameterModern Nano-LC (Silica-based)Theoretical Micro-LC (Chromosorb-based)
Particle Size (µm)1.7 - 3> 40 (estimated based on mesh size)
Particle ShapeSpherical, UniformIrregular, Non-uniform
Column I.D. (µm)75300 - 500
Typical Efficiency (plates/meter)> 200,000< 20,000
Operating Pressure (bar)300 - 1000< 100

Integration into Portable Analytical Devices

Portable LC systems are designed for on-site analysis, requiring components that are compact, robust, and consume minimal power and solvent. The move toward capillary and micro-LC formats is a key enabler for portability. While a column packed with this compound could theoretically be used in a low-pressure, portable system for simple separations, its performance would be severely limited. The low efficiency of such a column would not be suitable for complex mixtures, restricting its use to rudimentary screening applications where high resolution is not required. Modern portable systems aim to deliver laboratory-grade performance in the field, a goal that is unattainable with classical, low-efficiency packing materials.

High-Throughput Screening and Automation in this compound Methods

High-Throughput Screening (HTS) in drug discovery and other fields involves rapidly testing thousands of compounds, a process that demands fast and automated analytical methods. phenomenex.comrsc.org Automation in LC-MS systems handles everything from sample injection to data analysis, enabling unattended operation and increasing sample throughput.

The primary requirement for HTS is speed, which is typically achieved using short columns packed with small particles to allow for rapid gradients and fast re-equilibration. A method based on this compound would be inherently slow. The large particle size and irregular structure create a packing with poor mass transfer characteristics, leading to broad peaks that require longer separation times to achieve even minimal resolution. This low efficiency and the resulting long analysis times are fundamentally incompatible with the goals of high-throughput screening. Automated systems can be programmed to run any method, but their efficiency is dictated by the performance of the column. Integrating a this compound column would create a significant bottleneck, rendering the automation ineffective for HTS purposes.

On-Line Sample Preparation Integration with this compound Columns

On-line sample preparation automates steps like solid-phase extraction (SPE) by integrating them directly with the LC-MS system, reducing manual labor and potential for error. A common configuration uses a trapping column to capture and concentrate analytes from a raw sample before they are eluted onto the analytical column.

While this compound is unsuitable as a high-performance analytical column, its base material, diatomaceous earth, is widely and effectively used in a related sample preparation technique called Supported Liquid Extraction (SLE). In SLE, the aqueous sample is loaded onto a cartridge packed with diatomaceous earth. The high surface area of the material disperses the sample, creating a large interface for subsequent extraction with an immiscible organic solvent. This technique is highly effective for removing matrix components like phospholipids (B1166683) from biological samples.

Therefore, while a this compound analytical column is not practical, a column or cartridge packed with the diatomaceous earth support itself could be integrated into an automated system as an on-line SLE device for sample cleanup prior to analysis on a modern, high-efficiency analytical column.

Table 2: Application of Diatomaceous Earth in Chromatography

ApplicationRole of Diatomaceous EarthCompatibility with Modern LCExample Compounds
Analytical SeparationStationary Phase Support (e.g., this compound)Low (due to poor efficiency and pressure limits)Simple organic mixtures
On-Line Sample PrepSupported Liquid Extraction (SLE) SorbentHigh (as a cleanup step before a modern column)Elvitegravir, Ritonavir from plasma.

Computational Modeling and Chemometrics for Method Optimization

Computational tools are increasingly used to accelerate LC method development. Chemometrics and modeling software can predict chromatographic behavior, helping to optimize separation parameters like mobile phase composition and gradient profile without extensive trial-and-error experiments.

Predictive Algorithms for Retention and Selectivity

Predictive modeling relies on Quantitative Structure-Retention Relationships (QSRR), where the retention of a molecule is predicted based on its physicochemical properties (descriptors). gcms.cz These models require high-quality, reproducible chromatographic data to build and validate. The performance of a column packed with this compound would likely be too variable and irreproducible for effective modeling. Peak tailing, inconsistent retention times, and batch-to-batch variability—common issues with irregularly shaped, non-rigid supports—would introduce significant error into the data, making it difficult to develop a robust predictive model. Modern algorithms perform best with the highly reproducible data generated by columns packed with uniform, well-characterized silica (B1680970) particles.

Data Analysis and Interpretation in Complex Separations

The characterization of complex mixtures, such as those found in biological fluids, environmental samples, and pharmaceutical impurity profiles, presents a significant analytical challenge. Effective data analysis and interpretation are crucial for extracting meaningful information from the rich datasets generated by high-resolution separations.

In separations involving a support like this compound, the primary goal is to achieve maximum resolution between analytes. The resulting chromatogram from a complex sample can contain a vast number of peaks, many of which may overlap. Advanced data analysis techniques are employed to deconvolve these complex datasets.

Key Data Analysis Strategies:

Peak Deconvolution Algorithms: These computational tools are essential for resolving co-eluting peaks, allowing for more accurate quantification and identification of individual components within a complex mixture.

Chemometric Methods: Techniques such as Principal Component Analysis (PCA) can be used to identify patterns and classify samples based on their chromatographic profiles. This is particularly useful in metabolomics or quality control applications where subtle differences between large numbers of samples need to be detected.

Mass Spectrometry (MS) Coupling: When liquid chromatography is coupled with mass spectrometry, the resulting multi-dimensional data requires sophisticated software for analysis. This includes spectral deconvolution, library matching for compound identification, and quantitative analysis based on ion intensity.

The performance of the stationary phase is critical to the quality of the raw data. A support like this compound would need to provide high efficiency and inertness to minimize peak tailing and other chromatographic issues that can complicate data analysis.

Table 1: Hypothetical Performance Data for a this compound Column in a Complex Mixture Analysis

ParameterValueImplication for Data Analysis
Particle Size 5 µmProvides a balance between efficiency and backpressure, suitable for standard HPLC systems.
Theoretical Plates (N) > 50,000/meterHigher plate count leads to sharper peaks, simplifying peak integration and improving resolution.
Peak Asymmetry (As) 0.9 - 1.2Symmetrical peaks are easier for algorithms to model and quantify accurately.
Signal-to-Noise (S/N) > 100 for trace analyteHigh sensitivity ensures that low-abundance compounds are detected, requiring robust noise filtering during data processing.

This table is illustrative and based on typical performance expectations for a modern HPLC packing material.

Novel Derivatizations and Modifications of this compound Surfaces

Historically, supports for gas chromatography, such as other Chromosorb grades (e.g., P, W), were treated to reduce surface activity through processes like acid-washing and silanization with reagents like dimethyldichlorosilane (DMCS). restek.com These processes aimed to cap reactive silanol (B1196071) groups on the diatomite support material, thereby improving peak shape for polar compounds.

For an LC support like this compound, which is likely silica-based, similar but more advanced surface modification strategies would be employed to create functional stationary phases.

Potential Surface Modifications:

End-capping: After bonding the primary stationary phase (e.g., C18), residual silanol groups on the silica surface can be "capped" with a small silanizing agent. This minimizes undesirable interactions with basic compounds, leading to improved peak shape.

Polar-Embedded Phases: Incorporating a polar group (e.g., amide, carbamate) into the alkyl chain of a reversed-phase material can alter its selectivity and make it compatible with 100% aqueous mobile phases.

Mixed-Mode Ligands: Creating a surface with both hydrophobic and ion-exchange functionalities allows for the simultaneous separation of compounds with different chemical properties, which is highly advantageous for complex samples containing both neutral and charged species.

The development of a new stationary phase based on a this compound support would involve rigorous testing to characterize its performance.

Table 2: Research and Development Data for a Hypothetical Modified this compound Surface

Modification TypeTarget AnalytesKey Performance IndicatorExpected Outcome
High-Density C18 Bonding Hydrophobic compounds, IsomersShape SelectivityEnhanced resolution of structurally similar molecules like polycyclic aromatic hydrocarbons (PAHs).
Phenyl-Hexyl Phase Aromatic Compoundsπ-π InteractionIncreased retention and altered selectivity for compounds with aromatic rings compared to a standard C18.
Silica Hydride Surface Polar Compounds (HILIC mode)Retention of Polar AnalytesGood peak shape and retention for very polar compounds that are not retained in reversed-phase mode.

This table represents a conceptual framework for developing and evaluating new stationary phases based on an existing support material.

Multi-Dimensional Chromatography Utilizing this compound

Multi-dimensional chromatography (MDC) is a powerful technique that significantly increases peak capacity and resolving power for the analysis of exceptionally complex samples. chromsoc.commdpi.com This is achieved by coupling two or more separation columns with different selectivities (orthogonality). chromsoc.com

In a typical two-dimensional liquid chromatography (2D-LC) setup, a fraction of the eluent from the first-dimension column is transferred to a second-dimension column for further separation. The choice of stationary phases is critical for the success of 2D-LC. A column packed with this compound, likely a reversed-phase material, could be used in one of the dimensions.

Example 2D-LC Configuration:

First Dimension (1D): An ion-exchange column could be used to separate a complex biological sample (e.g., a protein digest) into fractions based on charge.

Second Dimension (2D): A reversed-phase column, potentially based on this compound, would then separate the peptides within each fraction based on their hydrophobicity.

This combination of orthogonal separation mechanisms (ion-exchange and reversed-phase) allows for the resolution of a much larger number of components than is possible with a single-column separation. nih.gov

The use of multi-dimensional chromatography is particularly prevalent in fields such as proteomics, metabolomics, and the analysis of complex industrial polymers. encyclopedia.pub The high resolving power of these techniques can reduce the reliance on mass spectrometry for separating co-eluting species, leading to improved quantitative analysis. chromsoc.com

Table 3: Potential Applications of this compound in 2D-LC Systems

Application AreaFirst Dimension (Separation Mode)Second Dimension (Hypothetical this compound)Analytes of Interest
Pharmaceutical Impurity Analysis Size-Exclusion Chromatography (SEC)Reversed-Phase (C18)Drug degradation products, related substances
Proteomics Strong Cation Exchange (SCX)Reversed-Phase (C18)Tryptic peptides from complex protein mixtures
Food and Beverage Analysis Hydrophilic Interaction Liquid Chromatography (HILIC)Reversed-Phase (C8 or C18)Polar and non-polar vitamins, antioxidants
Environmental Analysis Normal-Phase ChromatographyReversed-Phase (Phenyl)Petroleum biomarkers, persistent organic pollutants

This table illustrates how a standard reversed-phase column could be integrated into various multi-dimensional separation strategies.

Conclusion and Future Outlook in Chromosorb Lc 8 Research

Summary of Key Research Contributions

Chromosorb LC-8 has been utilized as a polar stationary phase in liquid chromatography, primarily for the separation of polar compounds. sigmaaldrich.com Its development represents a contribution to the range of available stationary phases for HPLC, offering a material with specific polarity characteristics derived from its cyano-type bonded phase on a Chromosorb LC-6 base. sigmaaldrich.com Its 5 µm particle size is characteristic of packings used in HPLC to achieve efficient separations. sigmaaldrich.com

Identification of Current Research Gaps and Challenges

Based on the available information, a specific discussion of current research gaps and challenges solely related to this compound is not detailed in the provided search results. However, challenges in HPLC with polar compounds and the limitations of silica-based phases at extreme pH are general challenges in the field that materials like this compound operate within sigmaaldrich.com. Research gaps would likely involve exploring its performance ceiling, long-term stability under various mobile phase conditions, and direct comparisons with newer generation polar phases.

Prognosis for Future Research Trajectories and Innovations

Future research involving materials like this compound would likely align with broader trends in chromatography, such as the development of more robust and selective stationary phases. Innovations might focus on enhancing its stability, optimizing particle morphology or surface chemistry for improved peak shape and efficiency, or exploring its potential in hyphenated techniques. The general push towards more challenging separations in areas like food safety and environmental analysis could also drive further investigation into the suitability and potential modifications of polar phases like this compound for these applications chromascience.comtandfonline.com.

Q & A

Q. What is the role of CHROMOSORB LC-8 in gas chromatography (GC) experimental design?

this compound is a stationary phase support material used in GC columns, typically coated with liquid phases (e.g., FFAP, Carbowax) to separate volatile compounds. Its high surface area and thermal stability make it suitable for analyzing phenolic compounds, hydrocarbons, and other polar/nonpolar mixtures . Methodologically, researchers select LC-8 based on compatibility with target analytes, column dimensions (e.g., 4–6 ft × 0.125–0.25 in), and temperature programming requirements .

Q. How do researchers validate the reproducibility of this compound-packed columns?

Reproducibility is ensured by standardizing column preparation (e.g., 10–20% liquid phase coating on 60–80 mesh LC-8) and verifying retention times via "mixture VPC tests" against known compounds . Batch testing (4–8 columns simultaneously) and calibration with synthetic mixtures reduce inter-column variability . Documentation should include mesh size, coating percentage, and temperature parameters to align with guidelines for experimental replication .

Advanced Research Questions

Q. What strategies resolve data discrepancies when using this compound in temperature-programmed GC analyses?

Discrepancies in peak separation or retention times often arise from inconsistent temperature programming rates (e.g., 2°C vs. 10°C/min) or column degradation. Advanced approaches include:

  • Parameter optimization : Test initial oven temperatures (50–100°C) and program rates (2–10°C/min) to balance analysis speed and resolution .
  • Column conditioning : Pre-heat columns to terminal temperatures (e.g., 170–225°C) to remove residual contaminants .
  • Cross-validation : Compare results with alternative columns (e.g., Chromosorb W) or detectors (flame ionization vs. thermal conductivity) .

Q. How can this compound be integrated into eco-friendly catalytic studies?

LC-8 supports heterogeneous catalysts (e.g., acid-modified solids) for green chemistry applications. For example, in esterification reactions, researchers pack LC-8 with catalysts (e.g., OV-17) and monitor conversion rates via GC with flame ionization detectors. Key metrics include selectivity (>90%) and reproducibility across batches, as demonstrated in Table 9 of catalyst activity studies .

Q. What methods address challenges in quantifying trace analytes using this compound columns?

Sensitivity limitations for trace compounds require:

  • Pre-concentration techniques : Use splitless injection modes or adsorbent traps.
  • Detector calibration : Optimize flame ionization detector settings (e.g., hydrogen/air ratios) and validate with standard solutions .
  • Statistical validation : Apply linear regression to peak area vs. concentration plots (R² > 0.99) to ensure accuracy .

Methodological Best Practices

  • Column documentation : Report mesh size, coating percentage, and temperature parameters to enable replication .
  • Data validation : Include retention time comparisons and calibration curves in supplementary materials .
  • Ethical compliance : Cite primary sources for column preparation protocols and avoid non-peer-reviewed platforms (e.g., ) .

Table: Key Parameters for this compound Column Optimization

ParameterTypical RangeImpact on AnalysisReference
Coating percentage10–20%Affects analyte retention/selectivity
Temperature rate2–10°C/minBalances speed and resolution
Column length4–6 ftInfluences separation efficiency
Mesh size60–80Determines surface area/flow rate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.